TRAP-6 amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

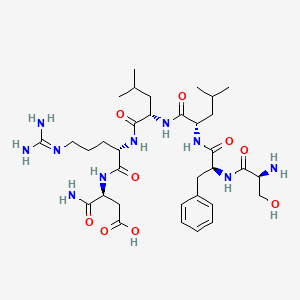

Properties

Molecular Formula |

C34H56N10O9 |

|---|---|

Molecular Weight |

748.9 g/mol |

IUPAC Name |

(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C34H56N10O9/c1-18(2)13-24(31(51)40-22(11-8-12-39-34(37)38)30(50)41-23(28(36)48)16-27(46)47)43-32(52)25(14-19(3)4)44-33(53)26(42-29(49)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,48)(H,40,51)(H,41,50)(H,42,49)(H,43,52)(H,44,53)(H,46,47)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1 |

InChI Key |

HZVWQIJWKQDCFE-FRSCJGFNSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

TRAP-6 Amide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRAP-6 (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide, SFLLRN, that functions as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1).[1] It corresponds to the N-terminal sequence of PAR1 that is unmasked following proteolytic cleavage by thrombin, thereby acting as a "tethered ligand" mimic to activate the receptor independent of enzymatic cleavage.[2][3] This guide provides an in-depth exploration of TRAP-6's mechanism of action, detailing the molecular signaling cascades it initiates and its downstream physiological effects, particularly on platelet activation. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the relevant pathways and workflows to support further research and drug development.

Core Mechanism of Action: PAR1 Activation and Downstream Signaling

TRAP-6 selectively binds to and activates PAR1, a G-protein coupled receptor (GPCR) critical in hemostasis and thrombosis.[1][4] Unlike the endogenous activator thrombin, which cleaves the receptor's N-terminus to reveal the activating sequence, TRAP-6 directly engages the receptor's ligand-binding pocket, initiating a conformational change that triggers intracellular signaling cascades.[2][5]

Upon activation by TRAP-6, PAR1 couples to multiple heterotrimeric G-protein subtypes, primarily Gαq/11 and Gα12/13 , leading to the activation of distinct effector pathways.[5][6]

-

Gαq/11 Pathway: This pathway is central to calcium mobilization. Activated Gαq stimulates Phospholipase C-β (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (in platelets) or endoplasmic reticulum, causing the release of stored Ca2+ into the cytosol.[7] The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), a key regulator of platelet degranulation and aggregation.[6]

-

Gα12/13 Pathway: This pathway primarily signals through the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[6] Activated RhoA stimulates Rho-associated kinase (ROCK), leading to the phosphorylation and inhibition of myosin light chain (MLC) phosphatase. This results in increased MLC phosphorylation, promoting actin-myosin contraction, which is essential for platelet shape change and clot retraction.[6]

-

MAPK Pathway Activation: Downstream of these initial G-protein signals, TRAP-6 stimulation can also lead to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 and JNK, which are involved in inflammatory responses and further cellular activation.[8]

The culmination of these signaling events is a robust cellular response, most notably characterized by platelet shape change, granule release (secretion of ADP, ATP, and serotonin), and the conformational activation of the GPIIb/IIIa integrin receptor, leading to fibrinogen binding and platelet aggregation.[9]

Caption: TRAP-6 mediated PAR1 signaling cascade.

Quantitative Data Presentation

The potency of TRAP-6 has been quantified in various cellular assays. The following table summarizes key parameters.

| Parameter | Value | Cell System/Assay | Reference |

| EC₅₀ (Platelet Aggregation) | 0.8 µM | Human Platelets | [1][10] |

| Effective Concentration (Ca²⁺ Mobilization) | 0.01 - 10 µM | Xenopus Oocytes expressing PAR1 | [4] |

| Effective Concentration (Human Platelet Activation) | 0.01 - 10 µM | Human Platelets | [4] |

Experimental Protocols

Platelet Aggregation via Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[5]

Materials:

-

Anticoagulated (3.2% or 3.8% sodium citrate) whole blood from healthy donors.[1]

-

TRAP-6 Reagent (e.g., 1 mM stock solution).[1]

-

Plastic tubes and pipettes.[1]

-

Platelet Aggregometer.

-

Clinical centrifuge.

Methodology:

-

PRP Preparation: Centrifuge citrated whole blood at 150-200 x g for 10-15 minutes at room temperature to separate platelet-rich plasma (PRP).[1] Carefully transfer the upper PRP layer to a new plastic tube.[1]

-

PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes) to obtain platelet-poor plasma (PPP).[1]

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to 200-300 x 10⁹/L using autologous PPP. Let the adjusted PRP rest for at least 30 minutes at room temperature before testing.[1]

-

Aggregometer Setup: Calibrate the aggregometer by setting 100% transmission with PPP and 0% transmission with PRP.[1]

-

Assay Performance: a. Pipette a defined volume of PRP (e.g., 250-500 µL) into a cuvette with a magnetic stir bar. b. Pre-warm the cuvette at 37°C for 120 seconds in the aggregometer.[1] c. Add the desired final concentration of TRAP-6 agonist directly into the PRP. d. Record the change in light transmission for 5-10 minutes to measure the aggregation curve.[6]

Caption: Experimental workflow for Light Transmission Aggregometry.

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic calcium concentration following receptor activation using a calcium-sensitive fluorescent dye.

Materials:

-

Washed human platelets.

-

Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM, OG488-BAPTA-1 AM).[4]

-

TRAP-6 agonist.

-

Black, clear-bottom 96-well plates.[4]

-

Fluorescence plate reader with kinetic reading and injection capabilities.

-

Modified Tyrode's or HEPES buffer.[2]

Methodology:

-

Platelet Preparation: Isolate platelets from PRP by centrifugation and resuspend them in a suitable buffer (e.g., modified Tyrode's buffer) to a concentration of ~2x10⁸ platelets/mL.[4]

-

Dye Loading: Incubate the washed platelets with a calcium-sensitive dye (e.g., 10 µM OG488-BAPTA-1 AM) for 30-60 minutes at 37°C in the dark.[4][7]

-

Washing: After incubation, wash the platelets to remove excess extracellular dye.[4]

-

Assay Performance: a. Pipette the dye-loaded platelet suspension into the wells of a black 96-well plate.[4] b. If applicable, add inhibitors and incubate for a specified time (e.g., 15 minutes).[4] c. Place the plate in a fluorescence reader set to 37°C. d. Measure the baseline fluorescence for a short period (e.g., 15-30 seconds). e. Inject TRAP-6 to the desired final concentration and immediately begin kinetic measurement of fluorescence intensity for several minutes.[7] f. The increase in fluorescence corresponds to the rise in intracellular calcium.

Western Blot for MAPK (p38) Phosphorylation

This protocol is used to detect the activation of specific signaling proteins by identifying their phosphorylation state.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell type.

-

Cell culture reagents.

-

TRAP-6 agonist.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE equipment and reagents.

-

PVDF membrane.

-

Chemiluminescent substrate and imaging system.

Methodology:

-

Cell Culture and Starvation: Culture cells to near confluency. Before stimulation, starve the cells in serum-free or low-serum media for 4-6 hours to reduce basal signaling activity.[8]

-

Stimulation: Treat the starved cells with TRAP-6 at the desired concentration for various time points (e.g., 0, 5, 10, 30 minutes).[8]

-

Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them on ice with supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C. c. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again and apply the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system. Subsequently, strip the membrane and re-probe with an antibody for total p38 MAPK to confirm equal protein loading. Quantify band intensities to determine the fold-change in phosphorylation relative to the unstimulated control.

References

- 1. haemochrom.de [haemochrom.de]

- 2. bloodtransfusion.it [bloodtransfusion.it]

- 3. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

- 7. Large-scale phosphoproteomics reveals activation of the MAPK/GADD45β/P38 axis and cell cycle inhibition in response to BMP9 and BMP10 stimulation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphoproteomic analysis of thrombin- and p38 MAPK-regulated signaling networks in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

TRAP-6 Amide: A Technical Guide to its Structure, Sequence, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Thrombin Receptor Activating Peptide 6 (TRAP-6) amide, a synthetic hexapeptide crucial for research in hemostasis, thrombosis, and cell signaling. This document details its structure, amino acid sequence, and the intricate signaling pathways it triggers upon activation of the Protease-Activated Receptor 1 (PAR-1).

Structure and Sequence

TRAP-6 amide is a synthetic peptide that mimics the tethered ligand exposed after thrombin cleaves the N-terminus of PAR-1.[1] Its structure and properties are summarized below.

Chemical and Physical Properties

| Property | Value |

| Amino Acid Sequence | H-Ser-Phe-Leu-Leu-Arg-Asn-NH2[2] |

| Synonyms | SFLLRN-NH2, TRAP6[2] |

| Molecular Formula | C34H57N11O8[2] |

| Molecular Weight | 747.89 g/mol [2] |

| CAS Number | 141923-40-2[2] |

| Appearance | White Powder[2] |

| Purity | >95% |

Quantitative Activity Data

This compound is a potent agonist of PAR-1, and its activity is often characterized by its half-maximal effective concentration (EC50) in various functional assays.

| Assay | Cell Type/System | EC50 |

| Platelet Aggregation | Human Platelets | ~0.8 µM[3] |

| Calcium Mobilization | Xenopus Oocytes expressing PAR1 | 0.01-10 µM[3][4] |

Signaling Pathways of this compound

This compound selectively activates Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR).[1][3] This activation initiates a cascade of intracellular signaling events primarily through the coupling to two major G protein families: Gq/11 and G12/13.[2][5]

PAR-1 Signaling Cascade

The binding of this compound to PAR-1 induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The subsequent signaling pathways are detailed below.

Gq/11 Pathway: Upon activation by PAR-1, the Gαq subunit activates phospholipase Cβ (PLCβ).[6] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[6] DAG, in conjunction with elevated Ca²⁺, activates protein kinase C (PKC).[2] This pathway is crucial for platelet granule secretion and aggregation.[2]

G12/13 Pathway: The Gα12/13 subunits, when activated by PAR-1, engage Rho guanine nucleotide exchange factors (RhoGEFs).[2][5] RhoGEFs, in turn, activate the small GTPase RhoA.[2][5] Activated RhoA leads to the activation of Rho-associated coiled-coil containing protein kinase (ROCK), which plays a significant role in mediating platelet shape change and granule release.[2][5]

Experimental Protocols

This compound is widely used in various in vitro and in vivo experimental settings to study PAR-1 mediated cellular responses.

Platelet Aggregation Assay

This protocol outlines a typical light transmission aggregometry (LTA) experiment to measure this compound-induced platelet aggregation.

Methodology:

-

Blood Collection and Preparation:

-

Draw whole blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP).

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP).

-

-

Aggregation Measurement:

-

Calibrate the light transmission aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

-

Pipette a known volume of PRP into a cuvette with a stir bar and incubate at 37°C.

-

Add a specific concentration of this compound to the PRP.

-

Record the change in light transmission over time as platelets aggregate.

-

-

Data Analysis:

-

The output is an aggregation curve, from which the percentage of maximal aggregation can be determined.

-

Cell Culture Stimulation

This protocol provides a general guideline for stimulating cultured cells, such as endothelial or epithelial cells, with this compound to study downstream signaling events.

Methodology:

-

Cell Culture:

-

This compound Stimulation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

-

Dilute the this compound to the desired final concentration (e.g., 1-100 µM) in serum-free media or buffer.

-

Remove the culture medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for the desired time period (ranging from minutes for phosphorylation events to hours for gene expression changes).

-

-

Downstream Analysis:

-

Following stimulation, cells can be lysed for subsequent analysis, such as:

-

Western Blotting: To detect the phosphorylation of signaling proteins like ERK, Akt, or p38.

-

Calcium Imaging: To measure intracellular calcium mobilization using fluorescent indicators.

-

RT-qPCR: To analyze changes in gene expression.

-

Functional Assays: Such as cell migration or proliferation assays.

-

-

In Vivo Administration

The in vivo effects of this compound can be species-specific. While it is a potent activator of human platelets, its effects on rodent platelets are minimal.[3][9] For studies in relevant animal models, careful consideration of the species and appropriate controls are necessary.

Methodology (Example in Rats):

-

Administration: Intravenous (i.v.) injection.[3]

-

Dosage: A dose of 1 mg/kg has been reported to produce a biphasic response in blood pressure in anesthetized rats.[3]

-

Monitoring: Monitor relevant physiological parameters such as blood pressure, heart rate, or platelet counts, depending on the experimental endpoint.

Note: Due to the lack of response in mouse platelets, TRAP-6 is not a suitable agonist for studying PAR-1-mediated platelet activation in mice.[9]

Conclusion

This compound is an indispensable tool for dissecting the roles of PAR-1 in health and disease. Its well-defined structure and specific mode of action allow for the precise investigation of PAR-1 signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted functions of this important receptor in various physiological and pathological processes. As research in this field continues, a thorough understanding of the technical aspects of using this compound will be paramount for advancing our knowledge and developing novel therapeutic strategies.

References

- 1. Thrombin Receptor Activator for Peptide 6 (TRAP-6) [anaspec.com]

- 2. RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. RhoA downstream of G(q) and G(12/13) pathways regulates protease-activated receptor-mediated dense granule release in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An integrated mechanism of Gq regulation of PLCβ enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endothelial cell culture: protocol to obtain and cultivate human umbilical endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cellbiologics.com [cellbiologics.com]

- 9. researchgate.net [researchgate.net]

TRAP-6 in Platelet Activation Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin Receptor Activating Peptide 6 (TRAP-6) is a synthetic hexapeptide with the amino acid sequence SFLLRN.[1] It acts as a selective and potent agonist of Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor highly expressed on the surface of human platelets.[2][3] By mimicking the tethered ligand that is unmasked upon thrombin cleavage of PAR1, TRAP-6 induces robust platelet activation, making it an invaluable tool for studying platelet function, signaling pathways, and for the development of antiplatelet therapies.[3][4] This technical guide provides a comprehensive overview of the core mechanisms of TRAP-6-mediated platelet activation, detailed experimental protocols, and quantitative data to support research and development in this field.

Core Signaling Pathways of TRAP-6 in Platelets

TRAP-6-induced platelet activation is a complex process initiated by its binding to PAR1, which subsequently activates multiple intracellular signaling cascades. The primary pathways involve the coupling of PAR1 to heterotrimeric G-proteins, predominantly Gq and G12/13, leading to platelet shape change, granule secretion, and aggregation.[1][5]

Gq-Mediated Pathway: The PLC/PKC Axis

Upon TRAP-6 binding, PAR1 activates the Gq family of G-proteins, which in turn stimulates Phospholipase Cβ (PLCβ).[6][7] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8]

-

IP3-Mediated Calcium Mobilization: IP3 binds to its receptors on the dense tubular system (DTS), the platelet's equivalent of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial rise in intracellular calcium is a critical event in platelet activation.[6]

-

DAG-Mediated PKC Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC) isoforms.[6] Platelets express several PKC isoforms, with conventional (α, β) and novel (δ, ε, θ) isoforms playing significant roles in downstream signaling.[7][8][9] Activated PKC phosphorylates a multitude of substrate proteins, leading to granule secretion and the 'inside-out' signaling that activates the fibrinogen receptor, GPIIb/IIIa.[6][8] Specifically, PKCδ has been implicated in TRAP-6-induced dense granule release.[6]

G12/13-Mediated Pathway: RhoA and Shape Change

In parallel to the Gq pathway, PAR1 activation by TRAP-6 also engages the G12/13 family of G-proteins.[1][5] This coupling leads to the activation of Rho GTPases, primarily RhoA, through Rho guanine nucleotide exchange factors (RhoGEFs).[1] Activated RhoA is a key regulator of the platelet cytoskeleton, inducing the characteristic shape change from a discoid to a spherical, spiny form. This morphological change is essential for efficient platelet aggregation.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with TRAP-6-induced platelet activation.

| Parameter | Value | Assay Condition | Reference |

| EC50 (Platelet Aggregation) | 0.8 µM | Human Platelet-Rich Plasma | [3] |

| TRAP-6 Concentration for Maximal P-selectin Expression | 10 µM | Washed Human Platelets (Flow Cytometry) | [10] |

| TRAP-6 Concentration Range for Dose-Response Studies | 0.04 - 30 µM | Human Platelets (Flow Cytometry) | [10] |

| Inhibitor | Target | IC50 | Assay | Reference |

| Vorapaxar | PAR1 | ~100-200 nM | TRAP-6 (25 µM) induced platelet aggregation | [11] |

| Ticagrelor | P2Y12 | 19.9 ng/mL | ADP-induced platelet aggregation (Note: Affects amplification of TRAP-6 signal) | [6] |

Experimental Protocols

Detailed methodologies for key in vitro assays utilizing TRAP-6 are provided below.

Preparation of Washed Human Platelets

This protocol is essential for experiments requiring a purified platelet suspension, free from plasma proteins and other blood cells.

-

Blood Collection: Draw whole blood into tubes containing an anticoagulant such as Acid-Citrate-Dextrose (ACD) (1 volume of ACD for 6 volumes of blood).[12]

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 20 minutes at room temperature with the brake off.[13] Carefully collect the upper platelet-rich plasma layer.

-

Platelet Pelleting: Add prostacyclin (PGI2) to the PRP to a final concentration of 0.5 µM to prevent platelet activation during centrifugation.[12] Centrifuge the PRP at 1000 x g for 10 minutes at 37°C.[2]

-

Washing: Discard the supernatant and gently resuspend the platelet pellet in a modified Tyrode's buffer containing 0.02 U/mL apyrase and 0.5 µM PGI2.[2][12]

-

Final Resuspension: Centrifuge the washed platelets at 1000 x g for 10 minutes at 37°C.[2] Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration for your assay. Allow the platelets to rest for at least 30 minutes at 37°C before use.[2]

Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation.

-

Sample Preparation: Prepare PRP and Platelet-Poor Plasma (PPP) by centrifuging whole blood at 200 x g for 20 minutes (for PRP) and 2000 x g for 20 minutes (for PPP). Adjust the platelet count in the PRP to 200-300 x 10^9/L using PPP.

-

Instrument Setup: Calibrate the aggregometer with PRP (100% transmission) and PPP (0% transmission).

-

Assay:

-

Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.

-

Pre-warm the sample at 37°C for 2 minutes.

-

Add 50 µL of TRAP-6 solution (to achieve the desired final concentration, e.g., 1-10 µM) to initiate aggregation.

-

Record the change in light transmission for at least 5 minutes.

-

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of individual platelet activation states.

-

Sample Preparation: Use either washed platelets or PRP.

-

Staining:

-

In a microtiter plate or flow tube, add 5 µL of platelet suspension.

-

Add fluorescently conjugated antibodies against activation markers, such as PAC-1 (binds to activated GPIIb/IIIa) and anti-CD62P (P-selectin).

-

Add 5 µL of TRAP-6 at various concentrations (e.g., a dose-response from 0.1 to 30 µM).

-

Incubate for 15-20 minutes at room temperature in the dark.

-

-

Fixation and Analysis:

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic calcium upon platelet activation.

-

Dye Loading: Incubate washed platelets (2x10^8/mL) with a calcium-sensitive dye such as Fluo-4 AM (e.g., 2 µM) for 30 minutes at 37°C.[10]

-

Washing: Wash the platelets to remove extracellular dye.

-

Measurement:

-

Place the dye-loaded platelets in a 96-well black plate.

-

Establish a baseline fluorescence reading using a fluorescence plate reader.

-

Inject TRAP-6 (e.g., to a final concentration of 10 µM) and immediately begin recording the change in fluorescence over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Conclusion

TRAP-6 is an indispensable research tool for elucidating the intricacies of PAR1-mediated platelet activation. Its ability to specifically and potently activate this pathway allows for detailed investigation of the downstream signaling events, the evaluation of novel antiplatelet agents, and the characterization of platelet function in health and disease. The standardized protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of platelet biology and thrombotic disorders.

References

- 1. :: Clinical & Experimental Thrombosis and Hemostasis [e-ceth.org]

- 2. jove.com [jove.com]

- 3. Effects of Platelet Agonists and Priming on the Formation of Platelet Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Roles of the PKC Novel Isoforms, PKCδ and PKCε, in Mouse and Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Functional Divergence of Platelet Protein Kinase C (PKC) Isoforms in Thrombus Formation on Collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of an optimized flow cytometry-based quantification of Platelet Activation (PACT): Monitoring platelet activation in platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation of human platelets from whole blood | Abcam [abcam.com]

- 14. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]

TRAP-6 Amide in Thrombosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Thrombin Receptor Activator Peptide 6 (TRAP-6) amide, a critical tool in the field of thrombosis research. We will explore its mechanism of action, applications in experimental models, and detailed protocols for its use, presenting quantitative data and key signaling pathways to facilitate a comprehensive understanding for research and development applications.

Introduction to TRAP-6 Amide

This compound is a synthetic hexapeptide with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN)[1][2]. It functions as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), one of the primary thrombin receptors on human platelets[1][3][4][5].

Thrombin is a powerful platelet activator, but its direct use in research can be complicated by its enzymatic activity, which includes cleaving fibrinogen to form fibrin[2]. TRAP-6 circumvents this issue by directly activating the PAR-1 receptor, mimicking the effect of thrombin on platelets without triggering the coagulation cascade[2][6]. This makes it an invaluable and stable reagent for studying PAR-1 mediated platelet activation, aggregation, and pro-coagulant activities in a controlled manner[2][7]. Its utility is well-established in cardiovascular research and hematology[1].

Mechanism of Action: PAR-1 Activation

TRAP-6 activates platelets by binding to the PAR-1 receptor, a G-protein coupled receptor (GPCR)[1]. This binding initiates a cascade of intracellular signaling events that lead to platelet shape change, granule secretion, and aggregation.

The primary signaling pathway involves the coupling of PAR-1 to Gq and Gi proteins:

-

Gq Pathway : Activation of the Gq alpha subunit stimulates Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[8].

-

Gi Pathway : The activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels contribute to platelet activation.

These signaling events culminate in the "inside-out" activation of the GPIIb/IIIa integrin receptor, increasing its affinity for fibrinogen and leading to platelet aggregation. They also trigger the release of alpha and dense granule contents, such as ADP and serotonin, which act as secondary agonists to amplify the platelet activation response[8][9].

Quantitative Data Summary

TRAP-6 is used across a range of concentrations depending on the specific assay and research question. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Context | Species | Reference |

| EC₅₀ | 0.8 µM | Platelet Aggregation | Human | [1] |

| Effective Conc. | 2 µM | Detecting platelet hyperaggregability in patients with venous thromboembolism. | Human | [10][11] |

| Effective Conc. | 10 µM | Inducing platelet activation for Western blot analysis of signaling proteins. | Human | [8] |

| Effective Conc. | 1.25 - 100 µM | Dose-response studies of platelet activation markers (e.g., P-selectin) by flow cytometry. | Human | [12] |

| Activity | No Response | Platelet shape change, aggregation, or granule release. | Rabbit, Rat | [4][5] |

| Activity | No Response | Whole blood clotting time, platelet fibrinogen binding, or aggregation. | Mouse | [13] |

Note: The species specificity of TRAP-6 is a critical consideration. It effectively activates human and non-human primate platelets but does not activate platelets from common rodent models like mice and rats, which primarily use PAR3 and PAR4 for thrombin signaling[4][5][13].

Experimental Protocols

TRAP-6 is a standard agonist in various platelet function tests. Below is a detailed protocol for its most common application: Light Transmission Aggregometry (LTA).

Protocol: Platelet Aggregation by Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for measuring platelet function, assessing the change in light transmission through a platelet suspension as aggregates form[7].

A. Materials and Reagents:

-

This compound Reagent (e.g., lyophilized 1 mM stock)

-

Distilled or deionized water for reconstitution

-

Whole blood collected in 3.2% (0.109 M) or 3.8% (0.129 M) sodium citrate tubes

-

Plastic syringes and transfer pipettes

-

Platelet Aggregometer system

-

Aggregation cuvettes and stir bars

-

Centrifuge

B. Sample Preparation (Platelet-Rich and Platelet-Poor Plasma):

-

Collect whole blood using a plastic syringe and transfer it to a plastic tube containing sodium citrate anticoagulant (9 parts blood to 1 part citrate)[14]. Mix gently by inversion.

-

To prepare Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature[14].

-

Carefully remove the upper PRP layer using a plastic transfer pipette and place it in a capped plastic tube[14].

-

To prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed, typically 2000 x g for 20 minutes[14].

-

Collect the supernatant (PPP) and place it in a separate capped plastic tube.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 200-300 x 10⁹/L) using PPP as a diluent. Let the adjusted PRP rest for 30 minutes at room temperature before testing[14].

C. Reagent Preparation:

-

Reconstitute the lyophilized TRAP-6 reagent with the volume of distilled water specified on the vial label (e.g., 1.0 mL to achieve a 1 mM stock solution)[6][14].

-

Allow the vial to stand for 10 minutes and then mix well to ensure complete dissolution[6][14].

-

The reconstituted reagent stability varies; it is typically stable for 8 hours at room temperature, 2 weeks at 2-8°C, or 4 weeks at -20°C[6][14].

D. Aggregometer Procedure:

-

Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions.

-

Calibrate the instrument by setting 100% aggregation (or 0% light transmission) using a cuvette with PRP and 0% aggregation (or 100% light transmission) using a cuvette with PPP[7][14].

-

Pipette the required volume of adjusted PRP into a clean aggregation cuvette and add a magnetic stir bar[14].

-

Place the cuvette in the heating block of the aggregometer and pre-warm to 37°C for at least 120 seconds with stirring[14].

-

Add the required volume of TRAP-6 reagent to the cuvette to achieve the desired final concentration (e.g., 2-10 µM).

-

Record the aggregation trace for a set period (typically 5-10 minutes). The instrument will plot the percentage of light transmission over time, reflecting the extent and rate of platelet aggregation.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a thrombosis study utilizing this compound.

Conclusion

This compound is an essential synthetic peptide for thrombosis and hemostasis research. By selectively activating the PAR-1 receptor, it provides a standardized and fibrin-independent method to study thrombin-mediated platelet activation[2]. Its utility in platelet aggregometry, flow cytometry, and signaling studies has significantly advanced our understanding of platelet biology. However, researchers must remain cognizant of its species specificity when designing experiments, particularly for in vivo models. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for professionals aiming to leverage TRAP-6 in their research and development endeavors.

References

- 1. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]

- 2. TRAP-6 | Hart Biologicals [hartbio.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. abpcorp.com [abpcorp.com]

- 7. biodatacorp.com [biodatacorp.com]

- 8. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enhanced platelet aggregation with TRAP-6 and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. haemochrom.de [haemochrom.de]

TRAP-6 Amide: An In-Depth Technical Guide to Intracellular Calcium Mobilization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TRAP-6 amide, a synthetic peptide crucial for studying Protease-Activated Receptor 1 (PAR1) signaling and its subsequent effects on intracellular calcium mobilization. This document details the molecular mechanisms, quantitative effects, and experimental protocols relevant to researchers in pharmacology, cell biology, and drug development.

Introduction to this compound

TRAP-6 (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide with the sequence SFLLRN-NH2. It functions as a selective and potent agonist for Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR) that is a key player in thrombosis, inflammation, and cellular signaling. By mimicking the action of thrombin's tethered ligand, TRAP-6 provides a valuable tool to investigate PAR1-mediated signaling pathways in a controlled and reproducible manner, independent of proteolytic cleavage. A primary and immediate consequence of PAR1 activation by TRAP-6 is the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger that triggers a cascade of downstream cellular responses.

Mechanism of Action: The PAR1 Signaling Pathway

This compound activates PAR1, which is primarily coupled to the Gq family of G-proteins. This initiates a well-defined signaling cascade leading to the release of calcium from intracellular stores.

Quantitative Effects of TRAP-6 on Intracellular Calcium

The following tables summarize the quantitative data available on the effects of TRAP-6 on intracellular calcium mobilization and related physiological responses in various cell types.

Table 1: Potency of TRAP-6 in Inducing Calcium-Dependent Responses

| Cell Type | Response Measured | EC50 / Effective Concentration | Citation |

| Human Platelets | Platelet Aggregation | 0.8 µM | [1] |

| Human Platelets | Intracellular Calcium Mobilization | 10 µM (Effective Concentration) | [2][3] |

| Xenopus Oocytes (expressing human PAR1) | Intracellular Calcium Mobilization | 0.01 - 10 µM | [4] |

| Human Endothelial Cells | Data not available in searched literature | - | |

| Human Astrocytes | Data not available in searched literature | - |

Table 2: Kinetics of TRAP-6-Induced Calcium Mobilization

| Cell Type | Parameter | Value | Citation |

| Human Platelets | Onset Delay of [Ca2+]i Rise (PAR1 agonists) | 200 - 400 ms | [5] |

| Human Platelets | Time to Peak [Ca2+]i | Rapid, transient peak | [2][3] |

| Human Endothelial Cells | Time to Peak [Ca2+]i | Data not available in searched literature | |

| Human Astrocytes | Rise Time to Peak (sensory-evoked) | ~3.5 - 5.7 seconds | [6][7] |

| Human Astrocytes | Decay Time (90-10%, sensory-evoked) | ~4.3 - 4.8 seconds | [6][7] |

Note: Data for astrocytes are in response to sensory stimulation, which may involve PAR1, but are not specific to TRAP-6 stimulation.

Table 3: Magnitude of TRAP-6-Induced Intracellular Calcium Changes

| Cell Type | Basal [Ca2+]i | Peak [Ca2+]i (post-stimulation) | Citation |

| Human Platelets | ~100 nM | Data not available in searched literature | [8] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ~117 nM | Up to 1500 nM (with Thrombin) | [9] |

| Human Astrocytes | Data not available in searched literature | - |

Note: Peak [Ca2+]i for HUVECs is in response to thrombin, the natural PAR1 agonist.

Experimental Protocols

General Workflow for Measuring TRAP-6-Induced Calcium Mobilization

The following diagram outlines a typical experimental workflow for assessing the effects of TRAP-6 on intracellular calcium levels.

Detailed Protocol for Calcium Imaging in Human Platelets

This protocol is adapted from methodologies described in the literature for measuring intracellular calcium mobilization in washed human platelets.[2][3]

Materials:

-

This compound (sterile, stock solution in water or appropriate buffer)

-

Fura-2 AM or Fluo-4 AM (calcium indicator dye)

-

Pluronic F-127

-

HEPES-Tyrode buffer (pH 7.3)

-

Prostacyclin (PGI2)

-

Apyrase

-

Bovine Serum Albumin (BSA)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Platelet Isolation:

-

Collect whole blood into acid-citrate-dextrose (ACD) anticoagulant.

-

Centrifuge at 200 x g for 20 minutes to obtain platelet-rich plasma (PRP).

-

Add prostacyclin (1 µM final concentration) to the PRP to prevent platelet activation.

-

Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.

-

Resuspend the platelet pellet gently in HEPES-Tyrode buffer containing apyrase (2 U/mL) and prostacyclin.

-

Wash the platelets by centrifuging at 1000 x g for 10 minutes and resuspend in fresh HEPES-Tyrode buffer.

-

Adjust the final platelet concentration to 2 x 10^8 cells/mL.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (e.g., 3-5 µM) and Pluronic F-127 (0.02%) in HEPES-Tyrode buffer.

-

Incubate the washed platelets with the loading buffer for 30-45 minutes at 37°C in the dark, with occasional gentle mixing.

-

After incubation, wash the platelets twice with HEPES-Tyrode buffer to remove extracellular dye.

-

Resuspend the Fura-2 loaded platelets in HEPES-Tyrode buffer containing 1% BSA to the desired final concentration.

-

-

Calcium Measurement:

-

Pipette the Fura-2 loaded platelet suspension into a 96-well black, clear-bottom microplate.

-

Place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the baseline fluorescence for a set period (e.g., 60 seconds). For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Using the plate reader's automated injector, add varying concentrations of this compound to the wells.

-

Immediately following injection, continuously record the fluorescence signal for a defined period (e.g., 5-10 minutes) to capture the initial peak and subsequent decay of the calcium signal.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities at the two excitation wavelengths (F340/F380 for Fura-2).

-

Convert the fluorescence ratio to intracellular calcium concentration ([Ca2+]i) using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca2+, R is the fluorescence ratio, and Rmin and Rmax are the ratios under Ca2+-free and Ca2+-saturating conditions, respectively.

-

Determine the peak [Ca2+]i, time to peak, and the duration of the calcium signal for each TRAP-6 concentration.

-

Plot the peak [Ca2+]i against the TRAP-6 concentration to generate a dose-response curve and calculate the EC50 value.

-

Conclusion

This compound is an indispensable tool for elucidating the intricacies of PAR1 signaling and its profound impact on intracellular calcium homeostasis. This guide provides a foundational understanding of its mechanism of action, summarizes the available quantitative data, and offers detailed experimental protocols to aid researchers in their investigations. The provided diagrams serve to visualize the complex signaling and experimental processes, facilitating a deeper comprehension of TRAP-6-mediated cellular activation. Further research is warranted to fully quantify the dose-response and kinetic parameters of TRAP-6-induced calcium mobilization in a wider range of cell types, which will undoubtedly contribute to a more complete understanding of PAR1's role in health and disease.

References

- 1. TRPC6 participates in the regulation of cytosolic basal calcium concentration in murine resting platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Long-term platelet priming after glycoprotein VI stimulation in comparison to Protease-Activating Receptor (PAR) stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular calcium, currents, and stimulus-response coupling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A spatial threshold for astrocyte calcium surge [elifesciences.org]

- 7. A spatial threshold for astrocyte calcium surge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of platelet plasma membrane Ca2+-ATPase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transient Receptor Potential Channels and Endothelial Cell Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of TRAP-6 Amide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies Associated with the PAR1 Agonist, TRAP-6 Amide.

Introduction

This compound (Thrombin Receptor Activating Peptide-6 amide) is a synthetic hexapeptide with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-NH2. It serves as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor critically involved in thrombosis, inflammation, and cellular signaling. This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and key experimental protocols related to this compound, designed for professionals in research and drug development.

Discovery and Rationale for Development

The discovery of TRAP-6 is intrinsically linked to the elucidation of the unique activation mechanism of the thrombin receptor, now known as PAR1. In the early 1990s, it was discovered that thrombin activates its receptor by cleaving the N-terminal exodomain at the Arg41-Ser42 bond. This cleavage unmasks a new N-terminus, which then acts as a "tethered ligand," binding to the receptor to initiate signaling.

A seminal 1992 study by Vassallo et al. demonstrated that a synthetic peptide corresponding to this newly exposed sequence, SFLLRN (residues 42-47), could mimic the effects of thrombin on platelets, causing aggregation, an increase in cytosolic calcium, and inhibition of adenylyl cyclase[1]. This hexapeptide was named Thrombin Receptor Activating Peptide-6, or TRAP-6.

The development of this compound involves the C-terminal amidation of the native TRAP-6 sequence. While direct comparative studies are not extensively documented in the literature, C-terminal amidation is a common strategy in peptide chemistry to enhance biological activity. The amide group removes the negative charge of the C-terminal carboxylate, which can increase the peptide's binding affinity to its receptor and, importantly, confer greater resistance to degradation by carboxypeptidases, thereby increasing its in vivo and in vitro stability.

Mechanism of Action: PAR1 Signaling

This compound selectively binds to and activates PAR1, a G-protein coupled receptor that couples to multiple G-protein families, primarily Gq, G12/13, and Gi, to initiate diverse downstream signaling cascades.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This rise in intracellular calcium is a key signal for platelet activation and other cellular responses.

-

G12/13 Pathway: Coupling to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA is a central regulator of the actin cytoskeleton, promoting cell shape change, stress fiber formation, and platelet aggregation.

-

Gi Pathway: The Gi pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Since cAMP is an inhibitory signal for platelet activation, its reduction by this compound further promotes platelet aggregation.

The interplay of these pathways results in a robust cellular response to PAR1 activation.

References

TRAP-6 Amide: A Technical Guide for Studying Protease-Activated Receptor 1 (PAR1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Thrombin Receptor Activator Peptide 6 (TRAP-6) amide, a key tool for investigating the G-protein coupled receptor (GPCR), Protease-Activated Receptor 1 (PAR1). This document details the mechanism of action, downstream signaling pathways, quantitative potency data, and comprehensive experimental protocols for utilizing TRAP-6 amide in research settings.

Introduction to this compound and PAR1

Protease-Activated Receptor 1 (PAR1) is a unique member of the GPCR family, playing critical roles in hemostasis, thrombosis, inflammation, and cellular signaling. Unlike typical GPCRs that are activated by reversible ligand binding, PAR1 is irreversibly activated through proteolytic cleavage of its N-terminal domain by serine proteases, most notably thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate signaling.

This compound (H-Ser-Phe-Leu-Leu-Arg-Asn-NH2) is a synthetic hexapeptide that corresponds to the first six amino acids of this newly exposed tethered ligand. It functions as a potent and selective PAR1 agonist, directly activating the receptor without the need for proteolytic cleavage. This property makes TRAP-6 an invaluable pharmacological tool, allowing researchers to study PAR1 activation and its downstream consequences in a controlled and standardized manner.

Mechanism of Action: Mimicking the Tethered Ligand

The activation of PAR1 is a two-step process. First, a protease like thrombin binds to and cleaves the receptor's extracellular N-terminus between arginine-41 and serine-42. This reveals the new N-terminal sequence SFLLRN-, which then acts as an intramolecular agonist. TRAP-6 directly mimics this tethered ligand, binding to the same site on PAR1 to induce a conformational change and trigger downstream signaling cascades.

Downstream Signaling Pathways

Upon activation by TRAP-6, PAR1 undergoes a conformational change that allows it to couple with multiple heterotrimeric G-protein subfamilies, primarily Gαq/11, Gα12/13, and Gαi/o, initiating distinct downstream signaling cascades.

-

Gαq/11 Pathway: This is a canonical pathway for many GPCRs. Activation of Gαq/11 stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is fundamental to processes like platelet activation and endothelial cell responses.

-

Gα12/13 Pathway: Coupling to Gα12/13 leads to the activation of Rho Guanine Nucleotide Exchange Factors (RhoGEFs), such as p115RhoGEF. This, in turn, activates the small GTPase RhoA. Activated RhoA is a master regulator of the actin cytoskeleton, primarily through its effector Rho-associated kinase (ROCK), influencing cell shape, migration, and contraction.

-

Gαi/o Pathway: PAR1 can also couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Quantitative Data: Potency of this compound

The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. The EC50 for TRAP-6 can vary depending on the cell type, receptor expression level, and the specific functional assay being performed.

| Assay Type | Cell Type/System | EC50 Value (μM) | Reference(s) |

| Platelet Aggregation | Human Platelets | 0.8 | |

| Calcium Mobilization | Xenopus Oocytes (hPAR1) | 0.01 - 10 | [1] |

| Calcium Mobilization | Endothelial Cells (EA.hy926) | 4.8 | [2] |

Key Experimental Protocols

TRAP-6 is widely used in functional assays to probe PAR1 activity. Below are detailed methodologies for two common applications.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like TRAP-6.

Methodology:

-

Blood Collection: Collect whole blood from donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate) at a 9:1 blood-to-anticoagulant ratio.[3]

-

PRP Preparation: Centrifuge the whole blood at a low speed (150-200 x g) for 10-15 minutes at room temperature to pellet red and white blood cells. Carefully collect the supernatant, which is the platelet-rich plasma (PRP).[3]

-

PPP Preparation: Re-centrifuge the remaining blood at a high speed (>2000 x g) for 20 minutes to pellet the remaining platelets. The resulting supernatant is platelet-poor plasma (PPP).[3]

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 200-300 x 10⁹/L) using PPP as a diluent. Let the adjusted PRP rest for 30 minutes at room temperature.[3]

-

Aggregometer Calibration: Calibrate the light transmission aggregometer by setting 0% transmission with the adjusted PRP and 100% transmission with the PPP.[3]

-

Assay Performance:

-

Pipette a defined volume of adjusted PRP (e.g., 250-450 µL) into a cuvette with a magnetic stir bar.

-

Incubate the cuvette in the aggregometer at 37°C for at least 2 minutes.

-

Add a small volume of TRAP-6 solution to achieve the desired final concentration and begin recording the change in light transmission for at least 5 minutes.[3]

-

-

Data Analysis: The primary endpoint is the maximum percentage of aggregation achieved. Dose-response curves can be generated by testing a range of TRAP-6 concentrations to calculate the EC50.

Calcium Mobilization Assay

This fluorescence-based assay measures the increase in intracellular calcium concentration following GPCR activation. It is commonly performed in a 96- or 384-well plate format using a fluorescent plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed adherent cells (e.g., HEK293, CHO, or endothelial cells expressing PAR1) into black-walled, clear-bottom 96-well or 384-well microplates. Culture the cells overnight to allow for adherence.[4]

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The buffer may also contain probenecid, which inhibits the extrusion of the dye from the cells.[4][5]

-

Remove the cell culture medium from the wells.

-

Add the dye-loading solution to each well and incubate for approximately 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.[6]

-

-

Assay Performance:

-

Place the cell plate into the fluorescence plate reader, which maintains the temperature at 37°C.

-

Prepare a separate "compound plate" containing TRAP-6 at concentrations 3-5x higher than the final desired concentration.

-

The instrument will first measure the baseline fluorescence of the cells in each well.

-

It will then automatically add the TRAP-6 solution from the compound plate to the cell plate and continue to record the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient calcium peak.[5]

-

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Dose-response curves are generated by plotting the response against the logarithm of the TRAP-6 concentration, allowing for the calculation of the EC50.

Conclusion

This compound is an essential and versatile tool for the study of PAR1. By directly and selectively activating the receptor, it allows for precise investigation of its complex signaling pathways and physiological functions. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers aiming to leverage TRAP-6 in their studies of GPCR biology, thrombosis, and inflammation, ultimately aiding in the development of novel therapeutics targeting the PAR1 pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Functional properties of endogenous receptor- and store-operated calcium influx channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform [mdpi.com]

The In Vitro Biological Activity of TRAP-6 Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRAP-6 (Thrombin Receptor Activator Peptide 6) amide is a synthetic hexapeptide with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn-NH2.[1] It functions as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor highly expressed on platelets and endothelial cells.[2][3] TRAP-6 amide mimics the action of thrombin, a key physiological activator of platelets, by activating the PAR-1 receptor directly, independent of receptor cleavage.[4][5] This property makes it an invaluable tool in hematology and cardiovascular research for studying platelet function, PAR-1 signaling, and for assessing the efficacy of antiplatelet therapies.[4][6] Unlike thrombin, TRAP-6 is stable and easily standardized, providing a reproducible method for inducing platelet activation in vitro.[4][7]

Mechanism of Action: PAR-1 Signaling Cascade

This compound selectively binds to and activates PAR-1.[2][8] This activation initiates a cascade of intracellular signaling events primarily through the coupling of G proteins Gq and G12/13.

-

Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[9] The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). This pathway is crucial for platelet granule secretion and the activation of the GPIIb/IIIa receptor.

-

G12/13 Pathway: Concurrently, activation of the G12/13 pathway engages Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA activates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation. This process is fundamental to the change in platelet shape from a discoid to a spherical form with pseudopods, a critical step for aggregation.

The culmination of these signaling events is the "inside-out" activation of the GPIIb/IIIa integrin receptor.[1] This conformational change increases its affinity for fibrinogen, which acts as a bridge between adjacent platelets, leading to platelet aggregation.[1]

Figure 1: this compound signaling pathway in platelets.

Quantitative Data: In Vitro Potency of this compound

The potency of this compound is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration required to induce 50% of the maximal response in a given assay.

| Biological Activity | Assay System | EC50 Value | Reference |

| Platelet Aggregation | Human Platelet-Rich Plasma | 0.8 µM | [2] |

| Platelet Aggregation | Washed Human Platelets | 24 µM ± 1.7 | [10] |

| Calcium Mobilization | Xenopus Oocytes expressing PAR1 | 0.01 - 10 µM (triggers response) | [3][11] |

Note: EC50 values can vary depending on the experimental conditions, such as the source of platelets (human, animal), preparation method (platelet-rich plasma vs. washed platelets), and the specific endpoint measured.

Key Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

Light Transmission Aggregometry (LTA) is the gold standard method for studying platelet function.[6] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[7]

Methodology:

-

Blood Collection: Draw whole blood from consenting, healthy donors into tubes containing an anticoagulant, typically 3.2% (0.109 M) sodium citrate, at a 9:1 blood-to-anticoagulant ratio.[7]

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.[7]

-

PPP Preparation: Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.[7] PPP is used to set the 100% aggregation baseline.

-

Assay Procedure:

-

Pipette a defined volume of PRP into a glass cuvette with a magnetic stir bar.

-

Place the cuvette in the aggregometer and pre-warm to 37°C for at least 2 minutes.[10]

-

Set the 0% aggregation baseline using the PRP and the 100% baseline using the PPP.[7]

-

Add the desired concentration of this compound to the PRP cuvette to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The instrument's software plots the percentage of aggregation over time.[7]

-

Figure 2: Experimental workflow for Light Transmission Aggregometry.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in cytosolic free calcium that occurs upon PAR-1 activation.[3][11] It is a common method for studying GPCR activation in high-throughput formats.[12][13]

Methodology:

-

Cell Preparation: Use either washed platelets or a cell line (e.g., HEK293T) engineered to express PAR-1.[14] Seed the cells in a 96-well or 384-well black, clear-bottom microplate.[14]

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye, such as Fluo-4 AM. The AM ester allows the dye to cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the fluorescent dye in the cytosol.

-

Assay Procedure:

-

Place the microplate into a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an automated liquid handling system.[12]

-

Establish a stable baseline fluorescence reading for each well.

-

The instrument injects various concentrations of this compound into the wells.

-

Immediately following injection, monitor the change in fluorescence intensity over time. The excitation wavelength for Fluo-4 is ~488 nm, and the emission is measured at ~525 nm.[14]

-

-

Data Analysis: The increase in fluorescence intensity directly correlates with the increase in intracellular calcium concentration. Data are typically expressed as the peak fluorescence response over baseline. Dose-response curves are generated to calculate EC50 values.

References

- 1. alphalabs.co.uk [alphalabs.co.uk]

- 2. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]

- 3. glpbio.com [glpbio.com]

- 4. TRAP-6 | Hart Biologicals [hartbio.co.uk]

- 5. abpcorp.com [abpcorp.com]

- 6. biodatacorp.com [biodatacorp.com]

- 7. haemochrom.de [haemochrom.de]

- 8. biorxiv.org [biorxiv.org]

- 9. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

TRAP-6 Amide: A Technical Guide to its Application in Cardiovascular Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRAP-6 (Thrombin Receptor Activator Peptide 6) amide is a synthetic hexapeptide that corresponds to the amino acids 42-47 (SFLLRN) of the N-terminal sequence of the human Protease-Activated Receptor 1 (PAR-1).[1][2] It functions as a potent and selective agonist of PAR-1, mimicking the effects of thrombin in activating platelets and other cells expressing this receptor.[3][4] Unlike thrombin, which proteolytically cleaves the N-terminus of PAR-1 to expose a new N-terminal sequence that acts as a tethered ligand, TRAP-6 directly binds to and activates the receptor without the need for enzymatic cleavage.[2][5] This property makes TRAP-6 a stable, standardized, and cost-effective tool for studying PAR-1 signaling and its role in various physiological and pathological processes, particularly in the context of cardiovascular diseases.[1][5] Its utility is especially pronounced in investigating platelet aggregation, thrombosis, and pro-coagulant activities.[6][7]

Mechanism of Action: PAR-1 Signaling Pathway

TRAP-6 selectively activates PAR-1, a G protein-coupled receptor (GPCR) highly expressed on platelets and endothelial cells.[1] Upon binding, TRAP-6 induces a conformational change in PAR-1, leading to the activation of downstream signaling cascades. The primary pathway involves the coupling of PAR-1 to Gq proteins, which in turn activates phospholipase C β (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

IP3 diffuses into the cytosol and binds to its receptors on the dense tubular system (an endoplasmic reticulum equivalent in platelets), triggering the release of stored calcium (Ca2+).[8] The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a series of events culminating in platelet activation.[8] These events include platelet shape change, degranulation (release of ADP, serotonin, and other factors from dense and alpha granules), and the conformational activation of the glycoprotein IIb/IIIa (integrin αIIb/β3) receptor.[9] Activated GPIIb/IIIa receptors have a high affinity for fibrinogen, leading to the cross-linking of platelets and the formation of aggregates.[10]

The signaling is further amplified by the release of ADP, which acts in an autocrine and paracrine manner by binding to P2Y12 receptors on the platelet surface.[8][11] This P2Y12 signaling is crucial for sustaining and amplifying the platelet activation response initiated by PAR-1 agonists like TRAP-6.[8]

Caption: PAR-1 signaling pathway initiated by this compound in platelets.

Role in Cardiovascular Disease Models

TRAP-6 is extensively used to model various aspects of cardiovascular disease, primarily due to its reliable and specific activation of platelets.

-

Thrombosis and Platelet Hyperreactivity: TRAP-6 is a key reagent in in vitro platelet aggregation assays to assess platelet function and reactivity.[6] Studies have shown that patients with venous thromboembolism exhibit enhanced maximal platelet aggregation in response to low concentrations of TRAP-6 (e.g., 2 µM), suggesting that platelet hyperaggregability may be an independent risk factor for venous thrombosis.[7][12] This makes TRAP-6 a valuable tool for identifying and studying conditions like "sticky platelet syndrome".[6][7] It is also used to confirm normal platelet function in the presence of antiplatelet drugs like thienopyridines (e.g., clopidogrel), which act on the P2Y12 receptor and do not block the PAR-1 pathway.[1][13]

-

Myocardial Infarction (MI): Animal models are crucial for studying the pathophysiology of MI.[14] While many models involve physical occlusion of coronary arteries, understanding the thrombotic component is critical.[14] TRAP-6 can be used in ex vivo and in vitro studies to assess platelet activation status from these models. Furthermore, the downstream signaling of PAR-1 activation, involving pathways like TLR4/TRAF6/NF-κB, has been implicated in the inflammatory response following acute myocardial infarction, highlighting the relevance of studying PAR-1 agonists.[15] The formation of neutrophil extracellular traps (NETs), a process linked to thrombosis in MI, can also be studied in the context of platelet activation by agonists like TRAP-6.[16][17]

-

Drug Development: In the development of antiplatelet therapies, TRAP-6 serves as a standardized agonist to evaluate the efficacy of compounds targeting various platelet activation pathways.[2] For instance, it can be used to test the effectiveness of GPIIb/IIIa antagonists.[2]

Quantitative Data Presentation

The following tables summarize quantitative data on the use of TRAP-6 in platelet function studies.

Table 1: TRAP-6 Concentrations for Platelet Activation Studies

| Parameter | Concentration Range | Cell/Sample Type | Observation | Citation(s) |

| EC50 for Platelet Aggregation | 0.8 µM | Human Platelets | Effective concentration for 50% maximal aggregation. | [1][18] |

| In Vitro Platelet Activation | 1.25 - 100 µM | Human Platelets in SSP+ | Dose-dependent increase in activation markers (CD62P, CD63, PF4). | [19] |

| Platelet Aggregometry | 2 µM | Human Platelet-Rich Plasma | Enhanced aggregation observed in patients with venous thromboembolism. | [7][12] |

| Dense Granule Release | 10 µM | Washed Human Platelets | Stimulation of ATP release from dense granules. | [8] |

| Calcium Mobilization | 0.01 - 10 µM | Xenopus oocytes expressing PAR1 | Triggers calcium mobilization. | [3][4] |

| In Vivo Blood Pressure | 1 mg/kg (i.v.) | Anesthetized Rats | Produces a biphasic response in blood pressure. | [3][4] |

Table 2: Comparative Platelet Aggregation Responses

| Agonist | Typical Concentration | Platelet Response | Notes | Citation(s) |

| TRAP-6 | 2 - 10 µM | Strong, monophasic aggregation | Bypasses need for thrombin cleavage, stable reagent. | [6][7] |

| ADP | 3 - 10 µM | Biphasic aggregation (primary and secondary waves) | Response is inhibited by P2Y12 antagonists (e.g., clopidogrel). | [8][13] |

| Collagen | 0.05 - 0.25 µM | Aggregation with a characteristic lag phase | Activates platelets via the GPVI receptor. | [7][12] |

| Thrombin | 0.5 - 5 U/mL | Most potent physiological platelet agonist | Activates PAR-1 and PAR-4 on human platelets. | [9] |

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following are protocols for key experiments using TRAP-6.

In Vitro Platelet Aggregation using Light Transmission Aggregometry (LTA)

This protocol is a standard method for measuring platelet aggregation in platelet-rich plasma (PRP).[10]

-

Blood Collection: Collect whole blood from subjects into plastic tubes containing 3.2% (0.109 M) or 3.8% (0.129 M) sodium citrate anticoagulant (9 parts blood to 1 part citrate).[2] Gently invert to mix.

-

PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature to separate the platelet-rich plasma.[2] Carefully aspirate the upper PRP layer and transfer it to a new plastic tube.

-

PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes) to obtain platelet-poor plasma (PPP).[2]

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 200-300 x 10⁹/L) using autologous PPP.[2] Let the adjusted PRP rest for at least 30 minutes at room temperature.

-

Aggregometer Setup: Calibrate the light transmission aggregometer by setting 0% transmission with PRP and 100% transmission with PPP.[2]

-

Aggregation Measurement:

-

Pipette a specific volume of adjusted PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.

-

Pre-warm the cuvette at 37°C for 120 seconds in the aggregometer.[2]

-

Add the required volume of TRAP-6 reagent (e.g., 50 µL of a working solution to achieve a final concentration of 2-10 µM) directly into the cuvette to initiate aggregation.[2]

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.

-

Caption: Workflow for Light Transmission Aggregometry (LTA) using TRAP-6.

Flow Cytometry Analysis of Platelet Activation Markers

This protocol allows for the quantification of platelet surface markers that are upregulated upon activation.

-

Platelet Preparation: Use washed human platelets (typically at 2 x 10⁸/mL) or PRP.[8][19]

-

Incubation: Pre-incubate the platelet suspension with fluorescently-labeled monoclonal antibodies against activation markers. Common antibodies include:

-

Stimulation: Add TRAP-6 to the platelet-antibody mixture at the desired final concentration (e.g., 10-25 µM) and incubate for a specified time (e.g., 10-15 minutes) at room temperature or 37°C.[8][19] Include an unstimulated control (vehicle only).

-

Fixation: Stop the activation reaction by adding a fixative, such as 1% paraformaldehyde.[8]

-

Dilution & Acquisition: Dilute the samples in a suitable buffer (e.g., HEPES/Tyrode buffer) and analyze them on a flow cytometer.[8]

-

Data Analysis: Gate on the platelet population based on forward and side scatter characteristics. Quantify the percentage of positive cells or the mean fluorescence intensity (MFI) for each activation marker.

Caption: Workflow for Flow Cytometry analysis of platelet activation.

Conclusion

This compound is an indispensable tool in cardiovascular research, providing a reliable and specific method for activating the PAR-1 receptor.[5] Its stability and standardized activity make it superior to thrombin for many in vitro applications.[2] By enabling the detailed study of platelet aggregation, signaling pathways, and hyperreactivity, this compound plays a crucial role in elucidating the mechanisms of thrombotic diseases and in the development of novel antiplatelet therapies. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to leverage the power of TRAP-6 in their cardiovascular disease models.

References

- 1. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]

- 2. haemochrom.de [haemochrom.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. biorxiv.org [biorxiv.org]

- 6. biodatacorp.com [biodatacorp.com]